FR 139317
Overview
Description
FR-139317 is a synthetic linear tripeptide that acts as a potent, competitive, and highly selective antagonist of endothelin A receptors. It is primarily used in scientific research to investigate the physiological properties of endothelin A receptors and explore their role in various diseases .
Mechanism of Action
Target of Action
FR 139317, also known as FR139317 or PD 147953, is a synthetic linear tripeptide that acts as a potent, competitive, and highly selective antagonist of endothelin A receptors (ET-A) . The ET-A receptor is a G-protein-coupled receptor involved in the regulation of vasoconstriction and blood pressure .
Mode of Action
This compound competitively inhibits the binding of endothelin-1 to ET-A receptors . This inhibition prevents endothelin-1 from exerting its vasoconstrictive effects, thereby reducing blood pressure .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the endothelin signaling pathway. By blocking the ET-A receptor, this compound inhibits endothelin-1-induced calcium mobilization in cells . This results in a decrease in intracellular calcium levels, which in turn leads to vasodilation .
Pharmacokinetics
It is soluble in ethanol, DMSO, and 1eq. HCl , suggesting that it could be administered orally and absorbed in the gastrointestinal tract.
Result of Action
The primary result of this compound’s action is the inhibition of endothelin-1-induced vasoconstriction . By blocking the ET-A receptor, this compound prevents endothelin-1 from causing vasoconstriction, leading to a decrease in blood pressure .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in ethanol, DMSO, and 1eq. HCl suggests that its absorption and efficacy could be affected by the pH of the environment. Additionally, the compound’s stability may be influenced by temperature, as it is recommended to be stored at -20°C
Biochemical Analysis
Biochemical Properties
FR 139317 plays a crucial role in biochemical reactions by inhibiting the activity of ETA receptors. These receptors are primarily involved in vasoconstriction and are activated by endothelin-1 (ET-1), a potent vasoconstrictor peptide . This compound binds to ETA receptors with high affinity (Ki values of 1 nM for ETA and 7.3 μM for ETB), thereby preventing ET-1 from exerting its vasoconstrictive effects . This interaction is competitive, meaning that this compound competes with ET-1 for binding to the same receptor sites .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. In vascular smooth muscle cells, it inhibits ET-1-induced vasoconstriction, thereby reducing blood pressure . In stroke-prone spontaneously hypertensive rats, this compound has been shown to prevent hypertension and cardiac hypertrophy by blocking the effects of ET-1 . Additionally, this compound influences cell signaling pathways by inhibiting the mobilization of intracellular calcium, which is a key step in the vasoconstrictive response .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to ETA receptors, which are G-protein coupled receptors (GPCRs). By binding to these receptors, this compound prevents the activation of downstream signaling pathways that lead to vasoconstriction . Specifically, this compound inhibits the ET-1-evoked mobilization of intracellular calcium in CHO-K1 cells, with an IC50 value of 25.97 nM . This inhibition disrupts the signaling cascade that normally results in vasoconstriction and other cellular responses to ET-1 .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. For instance, in stroke-prone spontaneously hypertensive rats, prolonged administration of this compound (20 mg/kg intraperitoneally, twice daily) over a period of six weeks significantly reduced systolic blood pressure and cardiac hypertrophy . The stability of this compound is also noteworthy; it can be stored at -20°C under desiccating conditions for up to 12 months . It is recommended to prepare and use solutions on the same day to ensure maximum efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a rabbit model of acute myocardial ischemia and reperfusion, this compound significantly attenuated the increase in coronary perfusion pressure caused by ET-1 in a dose-dependent manner . At higher doses, this compound did not significantly affect myocardial infarct size, indicating a threshold effect . In stroke-prone spontaneously hypertensive rats, a dosage of 20 mg/kg intraperitoneally, twice daily, was effective in preventing hypertension and cardiac hypertrophy .
Metabolic Pathways
This compound is involved in metabolic pathways related to the inhibition of ETA receptors. By blocking these receptors, this compound prevents the vasoconstrictive effects of ET-1, thereby influencing the overall metabolic flux and metabolite levels associated with vasoconstriction and hypertension .
Transport and Distribution
This compound is transported and distributed within cells and tissues primarily through its interaction with ETA receptors. It is highly soluble in ethanol, DMSO, and 1eq. HCl, which facilitates its distribution in biological systems . The compound’s high affinity for ETA receptors ensures its effective localization at sites where these receptors are expressed . This selective binding is crucial for its therapeutic effects in reducing vasoconstriction and hypertension .
Subcellular Localization
The subcellular localization of this compound is primarily at the plasma membrane, where ETA receptors are located . By binding to these receptors, this compound exerts its antagonistic effects on ET-1-induced vasoconstriction . There is no specific evidence of post-translational modifications or targeting signals that direct this compound to other subcellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
FR-139317 is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of specific amino acids in a controlled sequence to form the desired tripeptide structure. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
The industrial production of FR-139317 follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions
FR-139317 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at specific positions within the molecule to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of FR-139317 with modified functional groups. These derivatives are often used to study the structure-activity relationship of the compound .
Scientific Research Applications
FR-139317 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the properties of endothelin A receptors and their role in chemical signaling pathways.
Biology: Employed in biological studies to investigate the physiological and pathological roles of endothelin A receptors in various tissues.
Medicine: Used in preclinical studies to explore its potential therapeutic effects in conditions such as hypertension, heart failure, and cerebral vasospasm.
Industry: Utilized in the development of new drugs targeting endothelin A receptors
Comparison with Similar Compounds
Similar Compounds
Ambrisentan: Another selective endothelin A receptor antagonist used in the treatment of pulmonary arterial hypertension.
Bosentan: A dual endothelin receptor antagonist that blocks both endothelin A and endothelin B receptors.
Macitentan: A dual endothelin receptor antagonist with a longer half-life compared to bosentan.
Uniqueness of FR-139317
FR-139317 is unique in its high selectivity and potency for endothelin A receptors. Unlike dual antagonists such as bosentan and macitentan, FR-139317 specifically targets endothelin A receptors, making it a valuable tool for studying the specific roles of these receptors without affecting endothelin B receptors .
Properties
IUPAC Name |
(2R)-2-[[(2R)-2-[[(2S)-2-(azepane-1-carbonylamino)-4-methylpentanoyl]amino]-3-(1-methylindol-3-yl)propanoyl]amino]-3-pyridin-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H44N6O5/c1-22(2)18-26(37-33(44)39-16-10-4-5-11-17-39)30(40)35-27(19-23-21-38(3)29-14-7-6-13-25(23)29)31(41)36-28(32(42)43)20-24-12-8-9-15-34-24/h6-9,12-15,21-22,26-28H,4-5,10-11,16-20H2,1-3H3,(H,35,40)(H,36,41)(H,37,44)(H,42,43)/t26-,27+,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIOKMIQQPDDTNO-UPRLRBBYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CN(C2=CC=CC=C21)C)C(=O)NC(CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CN(C2=CC=CC=C21)C)C(=O)N[C@H](CC3=CC=CC=N3)C(=O)O)NC(=O)N4CCCCCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H44N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30931419 | |
Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142375-60-8 | |
Record name | FR 139317 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142375-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | FR 139317 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142375608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(2-{[(Azepan-1-yl)(hydroxy)methylidene]amino}-1-hydroxy-4-methylpentylidene)amino]-1-hydroxy-3-(1-methyl-1H-indol-3-yl)propylidene}-3-pyridin-2-ylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30931419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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